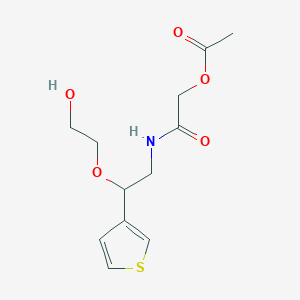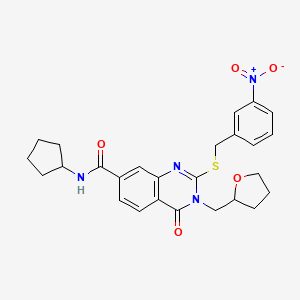
N-cyclopentyl-2-((3-nitrobenzyl)thio)-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-cyclopentyl-2-((3-nitrobenzyl)thio)-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide" is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to its diverse functional groups. These include a thioether linkage, a nitro group, a carboxamide moiety, and a tetrahydrofuran ring, all of which are embedded within a dihydroquinazoline scaffold.
Synthesis Analysis
The synthesis of complex molecules such as the one may involve multiple steps, including the formation of amide bonds and the introduction of sulfur-containing groups. While the provided papers do not directly describe the synthesis of this specific compound, they do offer insight into related methodologies. For instance, the transamidation of thioamides with 2-aminoethanol followed by cyclodehydrosulfurisation could potentially be a relevant step in the synthesis of similar compounds, as it allows for the formation of 2-oxazolines under mild conditions . Additionally, the conversion of carboxylic acids to carboxamides mediated by niobium pentachloride is another method that could be applicable, especially in forming the carboxamide part of the molecule .
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex, with multiple stereocenters and a rigid framework provided by the dihydroquinazoline ring system. The presence of the tetrahydrofuran ring could introduce additional conformational complexity. The nitro group and the thioether linkage are likely to influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by its functional groups. The nitro group is an electron-withdrawing group that could make adjacent positions more susceptible to nucleophilic attack. The thioether could participate in oxidation reactions, potentially leading to sulfoxides or sulfones. The carboxamide functionality is typically less reactive but could engage in hydrogen bonding or amide bond formation under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the carboxamide group suggests the compound could have a relatively high melting point and may exhibit solid-state stability. The nitro group could contribute to the compound's acidity, while the tetrahydrofuran ring might affect its solubility in organic solvents. The overall lipophilicity of the molecule would be an important factor in its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
Aplicaciones Científicas De Investigación
Synthesis and Application in Liquid-Phase Combinatorial Chemistry
The compound "N-cyclopentyl-2-((3-nitrobenzyl)thio)-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide" belongs to a class of chemicals known for their utility in liquid-phase combinatorial chemistry. Ivachtchenko, Kovalenko, and Drushlyak (2003) have developed a method for synthesizing libraries of disubstituted and trisubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles, which are closely related to the specified compound (Ivachtchenko, Kovalenko, & Drushlyak, 2003).
Antimicrobial Activity
A variant of this compound has been studied for its antimicrobial properties. Akbari, Savaliya, and Patel (2014) synthesized and tested a series of compounds including 2-substituted-3-((3-(6-nitrobenzo[d]thiazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-1,3,4-thiadiazol-3-ium-5-thiolate, showing significant antimicrobial activity (Akbari, Savaliya, & Patel, 2014).
Development of Novel Antimicrobial Agents
The compound's structural class is significant in the development of new antimicrobial agents. Sulthana, Chitra, and Alagarsamy (2019) synthesized a series of novel 4-oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3(4H)-carboxamidines, demonstrating potent antimicrobial activity (Sulthana, Chitra, & Alagarsamy, 2019).
Potential in Antitubercular Activity
Research by Ukrainets, Sidorenko, and Golovchenko (2007) indicates potential applications in antitubercular activity, through their study of 1-R-4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids 2-nitrobenzylidenehydrazides, which are structurally similar to the compound (Ukrainets, Sidorenko, & Golovchenko, 2007).
Cytotoxic Activity in Cancer Research
Bu, Deady, and Denny (2000) explored the cytotoxic activity of related compounds, providing insights into potential applications in cancer research (Bu, Deady, & Denny, 2000).
Propiedades
IUPAC Name |
N-cyclopentyl-2-[(3-nitrophenyl)methylsulfanyl]-4-oxo-3-(oxolan-2-ylmethyl)quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5S/c31-24(27-19-6-1-2-7-19)18-10-11-22-23(14-18)28-26(29(25(22)32)15-21-9-4-12-35-21)36-16-17-5-3-8-20(13-17)30(33)34/h3,5,8,10-11,13-14,19,21H,1-2,4,6-7,9,12,15-16H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPVFHIQLAYWRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC(=CC=C4)[N+](=O)[O-])CC5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-((3-nitrobenzyl)thio)-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

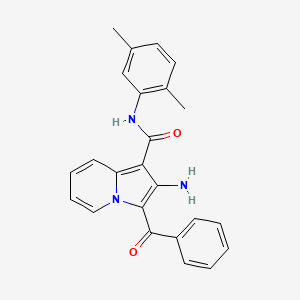
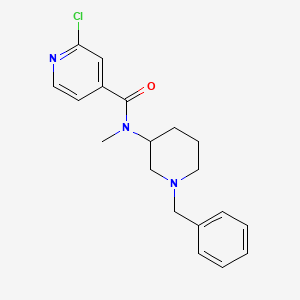
![2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2503368.png)
![(Z)-ethyl 2-((furan-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2503369.png)
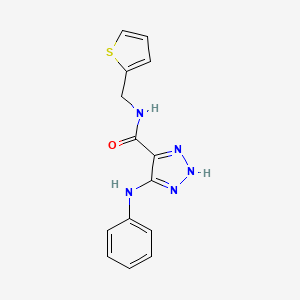
![2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2503373.png)

![3-[4-(Difluoromethoxy)phenyl]-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2503376.png)

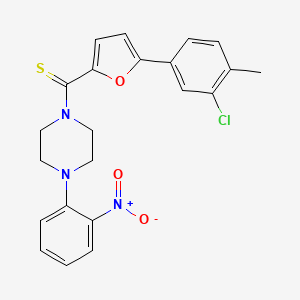
![(4(1)S,7aS,13aR,13bR)-2,3,5,6,7,7a,8,13,13a,13b-decahydro-1H-dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10(4(1)H)-one hydroiodide](/img/structure/B2503380.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)picolinamide](/img/structure/B2503384.png)
![5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2503385.png)
